molecular formula C23H29N3O6 B3016895 N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 920232-89-9

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No. B3016895
CAS RN: 920232-89-9
M. Wt: 443.5
InChI Key: QCVWIXSPMQQCPA-UHFFFAOYSA-N
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Description

The compound N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored through a novel one-pot synthetic approach, as described in the first paper. This method involves the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence. The process is noted for being operationally simple and high yielding, which suggests that a similar approach might be applicable to the synthesis of this compound, although specific details would need to be tailored to the unique substituents of this compound .

Molecular Structure Analysis

The second paper provides information on the crystal structure of a related compound, which was determined using X-ray diffraction analysis. The compound studied crystallized in the triclinic system and exhibited intermolecular hydrogen bonds of the type N-H…O. These findings suggest that this compound may also form similar hydrogen bonds due to the presence of amide groups, which are known for participating in hydrogen bonding. The exact crystal structure of this compound would need to be determined to understand its molecular conformation and packing in the solid state .

Chemical Reactions Analysis

Although the provided papers do not discuss the chemical reactions of this compound specifically, the general reactivity of oxalamides can be inferred. Oxalamides, due to their amide linkages, may be involved in various chemical reactions, including hydrolysis, amidation, and rearrangement reactions. The presence of methoxy and morpholino groups could influence the reactivity, making the compound potentially useful in a range of synthetic applications. The exact reactions would depend on the conditions and reagents used .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on the structure and known properties of similar compounds. The presence of multiple methoxy groups suggests that the compound may have moderate polarity and potential solubility in organic solvents. The amide linkages imply a potential for hydrogen bonding, which could affect the compound's boiling point, melting point, and solubility in water. The morpholino group may confer additional steric bulk and influence the overall molecular shape and properties. However, without specific experimental data, these properties are speculative and would need to be experimentally determined .

Scientific Research Applications

Synthesis and Complexation Studies

Research involving compounds with similar structural features to N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide includes studies on the synthesis and complexation with metals. For instance, the synthesis of tellurated derivatives of morpholine and their complexation with palladium(II) and mercury(II) highlights a methodological approach for creating novel organometallic complexes, which can be applied in catalysis, materials science, and medicinal chemistry (Singh et al., 2000).

Methodological Innovations in Synthesis

Innovative synthetic methods for creating di- and mono-oxalamides from nitroaryl oxirane carboxamides demonstrate the versatility of oxalamide compounds in organic synthesis. Such methodologies can lead to new pharmaceuticals, agrochemicals, and materials (Mamedov et al., 2016).

Fluorescent Probe Development

The development of a fluorescent probe for selective detection of hypoxia or nitroreductase activity in cells, using a compound with morpholine groups, illustrates the application of these chemicals in biomedical research. Such probes can be used for imaging and studying disease-relevant hypoxia in tumor cells, aiding in the diagnosis and understanding of cancer and other diseases (Feng et al., 2016).

Pharmacological Applications

The study of P-glycoprotein inhibitors, like HM-30181, which contains structural motifs similar to those in the compound of interest, shows potential applications in overcoming drug resistance in cancer therapy. Research in this area focuses on understanding the metabolism of such inhibitors in animal models, which is crucial for developing more effective treatments (Paek et al., 2006).

properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-29-17-6-4-16(5-7-17)20(26-10-12-32-13-11-26)15-24-22(27)23(28)25-19-9-8-18(30-2)14-21(19)31-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVWIXSPMQQCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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